2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characterization and Nomenclature

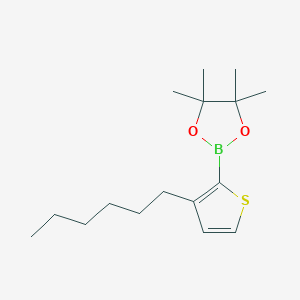

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with the molecular formula C₁₆H₂₇BO₂S and a molecular weight of 294.26 g/mol . Its IUPAC name reflects its structural components: a thiophene ring substituted with a hexyl group at the 3-position, linked to a 1,3,2-dioxaborolane moiety (a cyclic boronic ester formed with pinacol). The compound is alternatively named 3-hexylthiophene-2-boronic acid pinacol ester or 2-(3-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Key structural features include:

- A thiophene backbone providing π-conjugation.

- A hexyl side chain enhancing solubility in organic solvents.

- A dioxaborolane ring (pinacol boronate group) stabilizing the boron center.

| Property | Value | Source |

|---|---|---|

| CAS Number | 850881-09-3 | |

| Molecular Formula | C₁₆H₂₇BO₂S | |

| Molecular Weight | 294.26 g/mol | |

| MDL Number | MFCD11045447 |

Physical and Chemical Properties

The compound is a colorless to light yellow liquid at room temperature, with a density of 1.0 ± 0.1 g/cm³ and a predicted boiling point of 385.3 ± 30.0°C . Its refractive index is 1.49 , and it is typically stored under inert conditions to prevent hydrolysis. As a boronic ester, it exhibits greater stability than boronic acids, resisting protodeboronation and homocoupling under standard conditions. The pinacol group sterically shields the boron atom, reducing unwanted side reactions while maintaining reactivity in cross-coupling processes.

Historical Development and Significance

This compound emerged as a critical reagent in Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) , enabling the synthesis of well-defined conjugated polymers like poly(3-hexylthiophene) (P3HT). Early challenges in controlling polymer molecular weight and dispersity were addressed by replacing conventional boronic acids with pinacol and MIDA (N-methyliminodiacetic acid) boronates, which slow hydrolysis and suppress side reactions. Its development marked a milestone in organic electronics , facilitating the production of materials with tailored optoelectronic properties for solar cells and field-effect transistors.

Molecular Classification within Organoboron Chemistry

This compound belongs to the boronic ester subclass of organoboron compounds, characterized by a boron atom bonded to two oxygen atoms in a cyclic dioxaborolane framework. Unlike boronic acids (R-B(OH)₂), boronic esters (R-B(OR')₂) exhibit enhanced air stability and reduced Lewis acidity, making them ideal for iterative cross-coupling reactions. The dioxaborolane ring, derived from pinacol (2,3-dimethyl-2,3-butanediol), is a hallmark of pinacol boronate esters , widely used in Suzuki-Miyaura couplings due to their balance of reactivity and stability.

| Feature | Boronic Acid | Boronic Ester |

|---|---|---|

| General Formula | R-B(OH)₂ | R-B(OR')₂ |

| Stability | Prone to hydrolysis | Air-stable |

| Reactivity | High | Moderate |

| Common Uses | Direct coupling | Controlled polymerization |

Properties

IUPAC Name |

2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXAUPBHQCCWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586569 | |

| Record name | 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850881-09-3 | |

| Record name | 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-Hexylthiophene

-

- Starting material: 3-Hexylthiophene

- Brominating agent: N-Bromosuccinimide (NBS)

- Catalyst: Iron(III) bromide (FeBr3) or similar Lewis acid catalyst

- Solvent: Typically an inert solvent such as dichloromethane or chloroform

- Temperature: Controlled, often 0 °C to room temperature to avoid polybromination

Mechanism:

Electrophilic aromatic substitution occurs preferentially at the 2-position of the thiophene ring due to electronic and steric factors, yielding 2-bromo-3-hexylthiophene with high regioselectivity.Notes:

Careful control of stoichiometry and reaction time is critical to prevent overbromination or side reactions.

Palladium-Catalyzed Borylation

-

- Brominated intermediate: 2-bromo-3-hexylthiophene

- Borylating agent: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complex, commonly Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Potassium acetate (KOAc) or similar mild base

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane

- Temperature: Typically 80–100 °C

- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation

Mechanism:

The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.Outcome:

The product, 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is obtained in good to excellent yields, typically above 70%.

Purification

-

- Column chromatography on silica gel using hexane/ethyl acetate mixtures

- Recrystallization from suitable solvents to enhance purity

Industrial Scale:

Batch or continuous flow reactors are employed to optimize mixing and heat transfer, followed by chromatographic or crystallization purification to achieve high purity suitable for electronic applications.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 3-Hexylthiophene, NBS, FeBr3, DCM | 0 to RT | FeBr3 catalyst | 80–90 | Regioselective 2-bromination |

| Borylation | 2-Bromo-3-hexylthiophene, B2pin2, Pd(dppf)Cl2, KOAc, DMF | 80–100 | Pd(dppf)Cl2 / KOAc | 70–85 | Suzuki–Miyaura type borylation |

| Purification | Silica gel chromatography, recrystallization | Ambient | N/A | N/A | High purity product obtained |

Research Findings and Optimization Insights

Catalyst Selection:

Pd(dppf)Cl2 is preferred due to its high activity and stability under borylation conditions, providing consistent yields and minimizing side reactions.Base Effects:

Potassium acetate is mild enough to avoid decomposition of sensitive intermediates while promoting efficient transmetallation.Solvent Choice:

Polar aprotic solvents such as DMF or 1,4-dioxane enhance solubility of reagents and catalyst, improving reaction rates.Temperature Control:

Elevated temperatures (80–100 °C) are necessary to achieve complete conversion but must be balanced to prevent degradation.Scale-Up Considerations:

Continuous flow reactors improve heat and mass transfer, allowing safer and more reproducible scale-up of the borylation step.Yield and Purity: Optimized conditions yield the target compound in 70–85% isolated yield with high purity, suitable for subsequent polymerization or coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Oxidation and Reduction: While the boronate ester moiety is relatively stable, the thiophene ring can undergo oxidation reactions under harsh conditions, leading to the formation of sulfoxides or sulfones.

Substitution Reactions: The hexyl group on the thiophene ring can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), toluene, dimethylformamide (DMF)

Major Products

Conjugated Polymers: Used in the synthesis of polythiophenes and other conjugated polymers for electronic applications.

Functionalized Thiophenes: Further functionalization can lead to a variety of thiophene derivatives with different properties.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its molecular formula and a molecular weight of approximately 294.26 g/mol. It features a dioxaborolane structure that is instrumental in its reactivity and utility in chemical synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for synthesizing biaryl compounds which are essential in pharmaceuticals and functional materials .

Photovoltaic Materials

The compound has been utilized in the development of photovoltaic materials. It serves as a precursor for creating low band gap polymers that are used in polymer solar cells. These materials enhance the efficiency of solar energy conversion by facilitating better charge transport properties .

Hole Transport Materials (HTMs)

Research indicates that this compound can function effectively as a hole transport material in perovskite solar cells. Its incorporation into polymeric structures has shown improved stability and efficiency in solar cell performance . The use of this compound helps to optimize the energy levels required for effective charge transport.

Optoelectronic Devices

The compound's optoelectronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to facilitate efficient charge transport contributes to the performance of these devices .

Case Study 1: Enhanced Solar Cell Efficiency

A study demonstrated that incorporating this compound into polymer solar cells significantly enhanced their performance. The resultant devices exhibited improved charge mobility and stability under operational conditions .

Case Study 2: Development of Novel HTMs

Research published in the New Journal of Chemistry explored the synthesis of new hole transport materials using this compound as a building block. The study reported that these materials showed excellent thermal stability and compatibility with perovskite layers, leading to higher overall efficiency in solar cells compared to traditional HTMs .

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions, forming extended π-conjugated systems. The boronate ester moiety facilitates the formation of carbon-carbon bonds, while the thiophene ring contributes to the electronic properties of the resulting materials. The hexyl group enhances solubility and processability, making the compound suitable for various applications.

Comparison with Similar Compounds

Substituent Position on Thiophene Ring

Positional Isomerism :

- Target Compound : 3-Hexyl substitution on thiophene (2-position linked to boronate).

- Analog : 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5-hexyl substitution).

Table 1: Positional Isomer Comparison

| Compound | Substituent Position | Molecular Weight | Key Application |

|---|---|---|---|

| Target Compound | 3-hexyl | 280.22* | Organic electronics |

| 5-Hexylthiophen-2-yl Analog | 5-hexyl | 280.22* | Synthesis intermediates |

*Calculated from molecular formula C₁₅H₂₅BO₂S.

Substituent Type on Thiophene Ring

Alkyl vs. Electron-Withdrawing Groups :

- Hexyl (Target) : Enhances solubility and processability in polymer synthesis .

- Difluoromethyl (2-[5-(difluoromethyl)thiophen-2-yl] Analog) : Introduces electron-withdrawing effects, altering electronic properties for agrochemical or pharmaceutical applications .

- Methyl (3-Methyl-2-thienyl Analog) : Smaller alkyl group reduces solubility but maintains moderate reactivity in cross-couplings .

Table 2: Substituent Effects

| Compound | Substituent | Solubility | Reactivity in Suzuki Coupling |

|---|---|---|---|

| Target Compound | Hexyl (C₆H₁₃) | High | Moderate |

| Difluoromethyl Analog | CF₂H | Low | High (electron-deficient) |

| 3-Methylthiophen-2-yl Analog | Methyl (CH₃) | Moderate | High |

Core Heterocycle Modifications

Thiophene vs. Benzo[b]thiophene :

Table 3: Heterocycle Comparison

| Compound | Core Structure | Conjugation Length | Application |

|---|---|---|---|

| Target Compound | Thiophene | Short | Conductive polymers |

| Benzo[b]thiophene Analog | Benzo[b]thiophene | Extended | Organic semiconductors |

Key Research Findings

- Regioselectivity in Borylation : Steric bulk from the hexyl group in the target compound improves regioselectivity in C–H borylation compared to smaller substituents (e.g., methyl) .

- Material Science: Thiophene-based pinacol boronates are pivotal in synthesizing π-conjugated polymers for OLEDs and solar cells .

Biological Activity

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850881-09-3) is a boron-containing compound that has gained attention in various fields due to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H27BO2S |

| Molecular Weight | 294.26 g/mol |

| Density | 0.983 g/mL |

| Boiling Point | 385.3 ± 30.0 °C (predicted) |

| Purity | ≥97.0% (GC) |

The biological activity of this compound is primarily attributed to its role as a reagent in various chemical reactions and its interactions with biological molecules. Key mechanisms include:

- Suzuki-Miyaura Cross-Coupling Reactions : The compound serves as a boronic acid derivative in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds which are crucial in synthesizing biologically active compounds .

- Photovoltaic Applications : It has been used in the development of organic photovoltaic materials, demonstrating potential for energy conversion applications which can indirectly impact biological systems through improved energy efficiency in biosensors .

- Electrochemical Properties : Its electrochemical behavior allows it to participate in redox reactions that can affect cellular processes and signal transduction pathways .

Biological Applications

Research has highlighted several areas where this compound shows promise:

Case Studies

- Electrochemical Polymerization : A study investigated the use of this compound in the electrochemical polymerization of pyrrole derivatives. The resulting polymers exhibited enhanced conductivity and stability, indicating potential for use in biosensors and electronic applications .

- Photovoltaic Materials Development : Research demonstrated that incorporating this compound into polymer solar cells improved their efficiency compared to traditional materials. This advancement could lead to more sustainable energy solutions impacting health and environmental outcomes indirectly through reduced reliance on fossil fuels .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high purity?

- Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronate ester moiety. Key steps include:

- Using anhydrous solvents (e.g., THF or DMF) under inert atmosphere to prevent hydrolysis of the boronate group .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts like pinacol .

- Validation of purity through -NMR (to confirm thiophene ring integration) and elemental analysis .

Q. How should researchers characterize the molecular conformation and intermolecular interactions of this compound?

- Answer :

- X-ray crystallography resolves geometric parameters (e.g., thiophene ring torsion angles, B-O bond lengths) and identifies weak intermolecular interactions like C–H···O hydrogen bonds (Table 1 in ) .

- FT-IR spectroscopy verifies B-O vibrational modes (~1,350–1,450 cm) and thiophene ring C–S stretches (~650–750 cm) .

- Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications in high-temperature reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact, as boronate esters can hydrolyze to boric acid derivatives .

- Storage : Inert gas-purged containers at –20°C to prevent oxidation or moisture-induced degradation .

- Spill management : Neutralize with sand or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Answer : Contradictions often arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. Strategies include:

- Variable-temperature NMR to detect conformational equilibria (e.g., thiophene ring rotation barriers) .

- DFT calculations (e.g., Gaussian, ORCA) to model solution-phase conformers and compare with crystallographic data .

- Cross-validation using -NMR to confirm boronate ester integrity .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?

- Answer :

- Transmetalation efficiency : The hexylthiophene group stabilizes the boron center, enhancing reactivity in Suzuki-Miyaura couplings. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify transmetalation rates .

- Steric effects : The tetramethyl dioxaborolane moiety creates steric hindrance, requiring optimized ligands (e.g., Pd(PPh)) to prevent catalyst poisoning .

- Computational modeling : DFT studies of transition states (e.g., B–O bond cleavage) predict regioselectivity in aryl-aryl bond formation .

Q. How does the electronic structure of this compound influence its optoelectronic properties?

- Answer :

- UV-Vis spectroscopy and cyclic voltammetry reveal π–π transitions and HOMO/LUMO levels influenced by the hexylthiophene’s electron-donating nature .

- Time-resolved fluorescence measures charge carrier lifetimes, critical for applications in organic photovoltaics .

- DFT with TD-DFT correlates experimental absorption spectra with frontier molecular orbital distributions .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible research outcomes?

- Answer :

- Process analytical technology (PAT) : In-line monitoring (e.g., ReactIR) tracks reaction progress and intermediates .

- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, catalyst loading) identifies critical parameters affecting yield/purity .

- Quality control : Rigorous -NMR and HPLC-MS for every batch to ensure consistency .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.